![molecular formula C17H15F2NO3 B2546384 2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate CAS No. 1794834-25-5](/img/structure/B2546384.png)
2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate
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Description
The compound 2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate is a chemical entity that appears to be related to various research areas, including the synthesis of amino acids, benzimidazoles, benzothiazoles, and imidazolones. Although none of the provided papers directly discuss this compound, they offer insights into related chemical reactions and structures that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves novel methods and reagents. For instance, the dibenzylation of 2-phenyl-2-oxazolin-5-one with magnesium methyl carbonate (MMC) and benzylhalides is a one-step reaction that leads to the formation of α,α-disubstituted α-amino acids after hydrolysis . Similarly, the synthesis of benzimidazoles from 2-aminobenzylamines involves an oxone mediated tandem transformation, which includes an initial condensation followed by ring distortion . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of a new chemical reagent, 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, was confirmed by IR, ^1HNMR, and GC-MS . Additionally, the X-ray structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate provided detailed insights into the molecular geometry and bonding . These techniques could be employed to analyze the molecular structure of 2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the Jacobsen cyclization for synthesizing fluorinated benzothiazoles and a proposed reaction mechanism for the synthesis of an imidazolone derivative . Understanding these reactions can shed light on the potential reactivity and transformation pathways of the compound of interest.
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of 2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate, they do discuss properties of structurally related compounds. For instance, fluorinated benzothiazoles exhibit potent cytotoxicity in certain cell lines , which could suggest similar bioactive properties for the compound . The physical properties such as solubility, melting point, and stability could be inferred from related compounds and their functional groups.
Scientific Research Applications
Herbicidal Activity
Research on derivatives similar to "2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate" has demonstrated potential applications in agriculture, particularly as herbicides. For instance, a study by Hwang et al. (2005) on a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative showed potent herbicidal activity against annual weeds and good rice selectivity under both greenhouse and field conditions, suggesting the potential of similar compounds in agricultural applications (Hwang et al., 2005).
Synthetic Routes to Benzimidazoles
The synthesis of benzimidazoles, which are crucial in pharmaceuticals, can be achieved through reactions involving compounds similar to "2-((2-Methylbenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate". A method reported by Hati et al. (2016) for the transformation of 2-aminobenzylamines to 2-substituted benzimidazoles at room temperature illustrates the versatility of such compounds in creating pharmacologically relevant structures (Hati et al., 2016).
Methylglyoxal Studies
Another study by Nemet et al. (2006) on methylglyoxal (MG), a reactive alpha-oxoaldehyde, and its formation in food and organisms, contributes to understanding the biochemical effects and potential risks of compounds capable of interacting with or influencing MG levels (Nemet et al., 2006).
Antitumor Properties
Research into fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, as studied by Hutchinson et al. (2001), has shown that these compounds possess potent cytotoxic activities in vitro against certain cancer cell lines, indicating the therapeutic potential of structurally related compounds in oncology (Hutchinson et al., 2001).
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAAYFHXXFZUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,5-difluorobenzoate |
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